molecular formula C13H13NO5 B2755338 (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid CAS No. 1212257-07-2

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid

Cat. No. B2755338
CAS RN: 1212257-07-2
M. Wt: 263.249
InChI Key: RVTDLRPXGAMZGP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, commonly known as Quinolinic acid (QUIN), is an endogenous neurotoxin that plays a crucial role in several neurological disorders. QUIN is a metabolite of the kynurenine pathway, which is responsible for the catabolism of tryptophan, an essential amino acid. The accumulation of QUIN has been linked to several neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid exerts its neurotoxic effects by several mechanisms, including the activation of N-methyl-D-aspartate (NMDA) receptors, the induction of oxidative stress, and the inhibition of energy metabolism. The activation of NMDA receptors by this compound leads to an influx of calcium ions, which can trigger several downstream signaling pathways that contribute to neurodegeneration. The induction of oxidative stress by this compound leads to the production of reactive oxygen species, which can damage cellular components and contribute to neurodegeneration. Finally, the inhibition of energy metabolism by this compound can lead to a decrease in ATP production, which can impair cellular function and contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the induction of apoptosis, the activation of microglia, and the inhibition of energy metabolism. The induction of apoptosis by this compound leads to the programmed cell death of neurons, which can contribute to neurodegeneration. The activation of microglia by this compound leads to the production of pro-inflammatory cytokines, which can contribute to neuroinflammation and neurodegeneration. Finally, the inhibition of energy metabolism by this compound can lead to a decrease in ATP production, which can impair cellular function and contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid has several advantages and limitations for lab experiments. The advantages of this compound include its ability to induce neurodegeneration in animal models, its relatively straightforward chemical synthesis, and its well-characterized mechanisms of action. The limitations of this compound include its potential toxicity to researchers, the need for specialized equipment and facilities to handle the compound safely, and the potential for off-target effects.

Future Directions

There are several future directions for research on (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, including the development of novel therapeutic interventions, the identification of biomarkers for neurodegenerative diseases, and the investigation of the role of this compound in other neurological disorders. Potential therapeutic interventions include the development of NMDA receptor antagonists, the inhibition of oxidative stress, and the enhancement of energy metabolism. The identification of biomarkers for neurodegenerative diseases could aid in the early diagnosis and treatment of these disorders. Finally, the investigation of the role of this compound in other neurological disorders, such as epilepsy and traumatic brain injury, could provide insights into the pathophysiology of these disorders and potential therapeutic interventions.

Synthesis Methods

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid can be synthesized in the laboratory by the oxidation of anthranilic acid or by the decarboxylation of 3-hydroxyanthranilic acid. The chemical synthesis of this compound is relatively straightforward, and the compound can be obtained in high purity.

Scientific Research Applications

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid has been extensively studied in the field of neuroscience due to its role in several neurological disorders. The compound has been used as a tool to study the mechanisms of neurodegeneration and the pathophysiology of several neurological disorders. This compound has also been used to develop animal models of neurodegenerative diseases, which have been instrumental in the development of potential therapeutic interventions.

properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(16)6-5-10(13(18)19)14-7-8-3-1-2-4-9(8)12(14)17/h1-4,10H,5-7H2,(H,15,16)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDLRPXGAMZGP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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